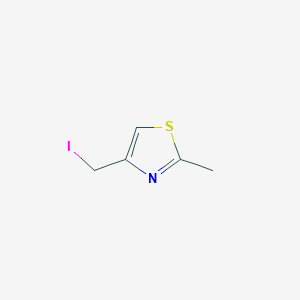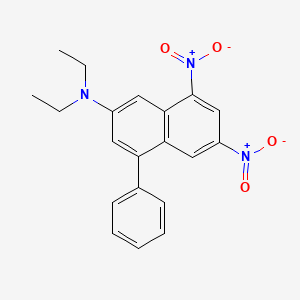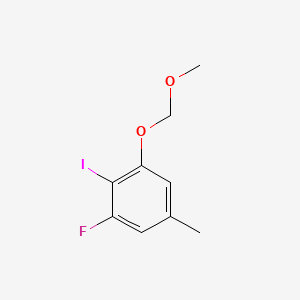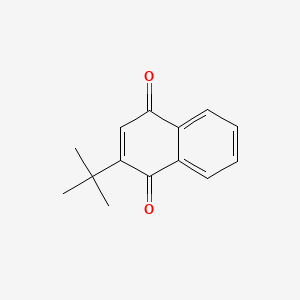
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)-, also known as 2-tert-butylnaphthalene-1,4-dione, is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthoquinone, characterized by the presence of a tert-butyl group at the 2-position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of 1,4-naphthoquinone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- often involves large-scale batch or continuous processes. The use of optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, ensures efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The specific molecular targets and pathways involved in these processes are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the tert-butyl group.
2-Methyl-1,4-naphthoquinone: A similar compound with a methyl group instead of a tert-butyl group.
2,3-Dimethyl-1,4-naphthoquinone: Another derivative with two methyl groups at the 2 and 3 positions.
Uniqueness
1,4-Naphthalenedione, 2-(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
51595-06-3 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-tert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-14(2,3)11-8-12(15)9-6-4-5-7-10(9)13(11)16/h4-8H,1-3H3 |
InChI-Schlüssel |
MSRXJQADDALUCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


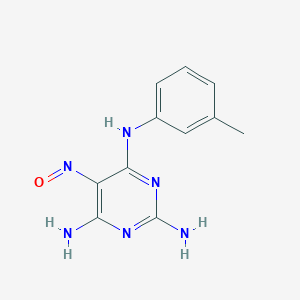
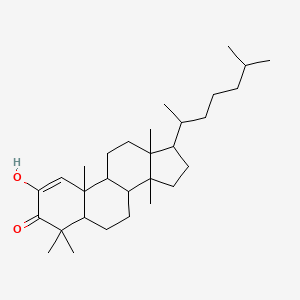
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
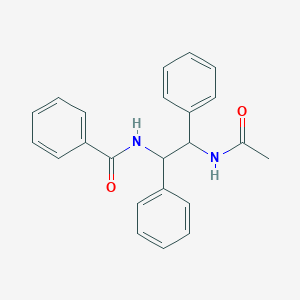

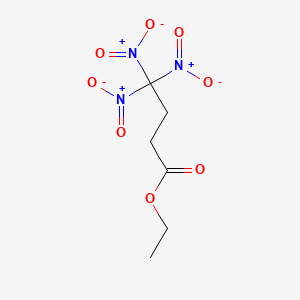

![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)

![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
